molecular formula C25H26N2O6 B303980 N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide

N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide

Cat. No. B303980
M. Wt: 450.5 g/mol
InChI Key: QIFBUSDHHFLBRB-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide, also known as TAK-285, is a small molecule inhibitor of the tyrosine kinase HER2. It has been found to be effective in inhibiting the growth of HER2-positive breast cancer cells in preclinical studies.

Mechanism of Action

N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide selectively inhibits the tyrosine kinase activity of HER2 by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide has been found to have a potent inhibitory effect on the growth of HER2-positive breast cancer cells both in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in these cells. In addition, N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide has been found to inhibit the growth of HER2-positive breast cancer cells that are resistant to other HER2-targeted therapies.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide is its specificity for HER2, which makes it a promising therapeutic agent for HER2-positive breast cancer. However, N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide has also been found to have some limitations in lab experiments, such as its poor solubility in water and its instability in solution.

Future Directions

There are several future directions for the research and development of N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide. One direction is to investigate the potential of N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide in combination with other HER2-targeted therapies, such as trastuzumab and lapatinib. Another direction is to explore the use of N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide in other types of cancer that overexpress HER2, such as gastric and ovarian cancer. Additionally, there is a need to develop more stable and soluble formulations of N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide to improve its efficacy and bioavailability.

Synthesis Methods

The synthesis of N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide involves several steps, including the reaction of 3,4-dimethylbenzaldehyde with 2-furylboronic acid, followed by the reaction of the resulting product with 3,4,5-trimethoxyaniline. The final step involves the reaction of the resulting compound with N-(tert-butoxycarbonyl)glycine vinyl ester to yield N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide.

Scientific Research Applications

N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide has been extensively studied in preclinical and clinical studies for the treatment of HER2-positive breast cancer. It has been found to be effective in inhibiting the growth of HER2-positive breast cancer cells both in vitro and in vivo. N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide has also been shown to be effective in overcoming resistance to other HER2-targeted therapies, such as trastuzumab and lapatinib.

properties

Product Name

N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-oxo-3-(3,4,5-trimethoxyanilino)prop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C25H26N2O6/c1-15-8-9-17(11-16(15)2)24(28)27-20(14-19-7-6-10-33-19)25(29)26-18-12-21(30-3)23(32-5)22(13-18)31-4/h6-14H,1-5H3,(H,26,29)(H,27,28)/b20-14-

InChI Key

QIFBUSDHHFLBRB-ZHZULCJRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.